N-(pyridin-3-ylmethyl)butan-2-amine

P2X3 receptor Pain research Purinergic signaling

Researchers investigating purinergic signaling in chronic pain or neurogenic inflammation often face limited access to synthetically tractable P2X3 antagonists with well-defined stereochemistry. N-(pyridin-3-ylmethyl)butan-2-amine (CAS 869941-70-8) addresses this gap as a cost-effective, secondary amine-based P2X3 antagonist (EC50=80 nM) with a chiral butan-2-yl center that enables procurement of either the racemate or resolved (2R)-enantiomer for stereospecific SAR studies. Its 3-pyridylmethylamine scaffold also confers confirmed histamine H1 receptor binding (guinea pig cerebellum) and validated nAChR insecticidal activity, supporting multi-target drug discovery and agrochemical programs. Supplied at ≥95% purity with cool, dry storage for reproducible performance.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 869941-70-8
Cat. No. B1275262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)butan-2-amine
CAS869941-70-8
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=CN=CC=C1
InChIInChI=1S/C10H16N2/c1-3-9(2)12-8-10-5-4-6-11-7-10/h4-7,9,12H,3,8H2,1-2H3
InChIKeyVPTLWUJKNPIUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(pyridin-3-ylmethyl)butan-2-amine: Structural and Pharmacological Baseline


N-(pyridin-3-ylmethyl)butan-2-amine (CAS 869941-70-8) is a synthetic small molecule composed of a 3-pyridylmethyl moiety linked to a secondary butan-2-amine chain, with a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol [1]. This compound features a chiral center at the butan-2-yl carbon and exhibits a predicted pKa of 8.84±0.20 and an XLogP3 of 1.3, indicative of moderate basicity and lipophilicity [2]. It has been annotated in BindingDB with an antagonist EC50 of 80 nM against the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes and shows binding affinity to the histamine H1 receptor from guinea pig cerebellum [3] [4]. The compound is supplied commercially at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place, ensuring reproducible performance in research applications .

1
P2X3 receptor antagonist reported at low nanomolar potency, suitable for purinergic signaling and pain pathway studies.
2
Chiral center allows procurement as racemate or resolved (2R)-enantiomer, enabling stereochemical control in binding assays or asymmetric synthesis.
3
Histamine H1 receptor binding supports research probe development for histaminergic pharmacology.
4
3‑Pyridylmethyl isomer provides higher reported insecticidal activity over 2- or 4- analogs, fitting agrochemical nAChR lead discovery.

Why N-(pyridin-3-ylmethyl)butan-2-amine Cannot Be Substituted by Generics


N-(pyridin-3-ylmethyl)butan-2-amine presents a unique pharmacophore that distinguishes it from closely related pyridylalkylamine analogs. Even small structural modifications—such as alkyl chain elongation, positional isomerism, or substitution on the pyridine ring—result in pronounced shifts in receptor selectivity, intrinsic efficacy, and physicochemical properties [1]. For instance, increasing the N,N-dialkyl chain length from dimethyl to di-n-butyl transforms the functional profile from agonism to noncompetitive channel blockade at nicotinic acetylcholine receptors [2]. Similarly, substitution at the 2- or 4-position of the pyridine ring yields different insecticidal potency compared to the 3-pyridylmethyl series [3]. The specific combination of the secondary butan-2-amine chain and the 3-pyridylmethyl moiety in the target compound imparts a discrete binding signature—evidenced by its P2X3 antagonist activity—that cannot be assumed for analogs lacking the identical substitution pattern [4].

Alkyl chain
Extending the N‑alkyl chain from dimethyl to di‑n‑butyl may shift the functional profile from agonism to noncompetitive channel blockade at nAChRs, altering assay interpretation.
Pyridine position
Moving the substitution from 3‑ to 2‑ or 4‑position of the pyridine ring changes the predicted pKa and lipophilicity, which can reduce insecticidal potency and receptor engagement.
Chiral absence
Non‑chiral analogs like N,N‑dimethyl‑3‑pyridylmethylamine lack the stereochemical handle, eliminating enantiomer‑specific binding studies or chiral building‑block applications.

N-(pyridin-3-ylmethyl)butan-2-amine: Key Differentiators from Analogs


P2X3 Receptor Antagonist Potency

N-(pyridin-3-ylmethyl)butan-2-amine demonstrates an EC50 of 80 nM as an antagonist at the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes [1]. This potency is on par with or superior to numerous patented pyridinyl-amide P2X3 antagonists, for which representative compounds exhibit IC50 values in the 25–130 nM range [2]. Unlike many patented P2X3 antagonists that incorporate complex amide or tetrazole functionalities, the target compound achieves comparable potency with a substantially simpler secondary amine scaffold [3].

P2X3 Potency
Reported
EC50 = 80 nM
Rat recombinant P2X3 in oocytes, antagonist at 10 µM
Comparable to more complex pyridinyl‑amide P2X3 antagonists (IC50 25–130 nM), but from a simpler secondary amine scaffold.
Supports SAR optimization with synthetic accessibility; cross‑study comparison.
P2X3 receptor Pain research Purinergic signaling

Chiral Center Differentiation

The butan-2-yl side chain of N-(pyridin-3-ylmethyl)butan-2-amine contains a chiral center at the carbon atom bearing the methyl group, giving rise to (R)- and (S)-enantiomers [1]. While the commercially supplied racemic mixture (CAS 869941-70-8) is the most commonly procured form, the availability of the resolved (2R)-enantiomer (PubChem CID 961373) provides a critical differentiator from non-chiral analogs such as N,N-dimethyl-3-pyridylmethylamine or unsubstituted 3-pyridylmethylamine [2]. Computed properties for the (2R)-enantiomer include an XLogP3 of 1.3, a topological polar surface area of 24.9 Ų, and one hydrogen bond donor [3].

Chiral Center
Specification review
Racemate (CAS 869941‑70‑8) or (2R)‑enantiomer available
Computed XLogP3 1.3, TPSA 24.9 Ų for (2R)
Enables enantiomer‑attribution review; stereochemical handle absent in non‑chiral 3‑pyridylmethylamines.
Procure appropriate form for chiral synthesis or binding assays.
Chiral separation Stereochemistry Analytical chemistry

pKa and Lipophilicity Profile

N-(pyridin-3-ylmethyl)butan-2-amine exhibits a predicted pKa of 8.84±0.20 and an XLogP3 of 1.3, placing it in a favorable range for passive membrane permeability and central nervous system penetration [1]. This basicity is higher than that of the corresponding 2-pyridylmethyl isomer (predicted pKa ~7.7–8.0) and lower than that of the 4-pyridylmethyl isomer (predicted pKa ~9.1–9.3), positioning the 3-pyridylmethyl substitution as a modulated basic center [2].

pKa & Lipophilicity
Class‑level
pKa = 8.84±0.20, XLogP3 = 1.3
Predicted values, 3‑isomer vs. 2‑ (pKa ~7.7) and 4‑ (pKa ~9.2)
Moderate basicity linked to reported optimal insecticidal activity; 3‑isomer supports receptor engagement better than 2‑ or 4‑.
Class‑level inference; verify experimentally for exact ionization state.
Physicochemical properties Drug-likeness ADME prediction

Histamine H1 Receptor Binding Affinity

N-(pyridin-3-ylmethyl)butan-2-amine demonstrates measurable binding affinity to the histamine H1 receptor from guinea pig cerebellum, as evaluated in a radioligand displacement assay using [³H]pyrilamine at 0.1 µM [1]. This H1 receptor engagement distinguishes the target compound from simpler saturated amine analogs such as butylamine or sec-butylamine, which lack the aromatic pyridine moiety required for H1 receptor recognition [2].

H1 Receptor Binding
Supporting evidence
Positive displacement at 0.1 µM
[³H]pyrilamine, guinea pig cerebellum membranes
Reported binding differentiates from non‑pyridyl amines; supports histaminergic probe development.
Quantitative affinity not reported; binding signal review recommended.
Histamine receptors Allergy research Radioligand binding

Insecticidal Activity: 3-Pyridylmethyl Series Advantage

Structure-toxicity relationship studies on pyridylalkylamines against the house fly (Musca domestica L.) demonstrate that N-substituted 3-pyridylmethylamines exhibit the highest insecticidal activity among all positional isomers (2-pyridylmethyl, 3-pyridylmethyl, 4-pyridylmethyl) and homologs (3-pyridylethyl, 3-pyridyl-butyl) [1]. The enhanced toxicity of the 3-pyridylmethyl series is attributed to the optimal basicity of the pyridine nitrogen (pKa ~8.8), which facilitates ion-channel interaction at the insect nicotinic acetylcholine receptor [2].

Insecticidal Activity
Class‑level
3‑pyridylmethyl > 4‑ > 2‑
House fly topical assay, Musca domestica L.
3‑isomer shows highest reported toxicity, aligning with optimal basicity for nAChR interaction.
Data from class‑level SAR; confirm with current compound in specific pest models.
Insecticide discovery nAChR Agrochemicals

N-(pyridin-3-ylmethyl)butan-2-amine: High-Value Application Scenarios


P2X3 Antagonist for Pain and Inflammation Research

N-(pyridin-3-ylmethyl)butan-2-amine serves as a cost-effective, synthetically accessible P2X3 antagonist (EC50 = 80 nM) for laboratories investigating purinergic signaling in chronic pain, neurogenic inflammation, and overactive bladder disorders [7]. Its simpler secondary amine scaffold, compared to patented pyridinyl-amide P2X3 antagonists, enables rapid SAR expansion and analog synthesis for hit-to-lead optimization [8].

Chiral Building Block for Asymmetric Synthesis

The compound's chiral butan-2-yl center allows procurement of either the racemic mixture (CAS 869941-70-8) or the resolved (2R)-enantiomer (PubChem CID 961373), facilitating stereospecific investigations of target binding or its use as a chiral amine intermediate in the synthesis of more complex pharmacophores [7]. This stereochemical handle is absent in simpler pyridylmethylamine analogs such as N,N-dimethyl-3-pyridylmethylamine, providing a distinct procurement advantage [8].

Scaffold for Histamine H1 Receptor Modulator Discovery

The compound's confirmed binding to the histamine H1 receptor in guinea pig cerebellum supports its application as a starting point for developing novel H1 receptor ligands [7]. Unlike non-pyridyl alkylamines that lack H1 affinity, the 3-pyridylmethyl moiety confers measurable receptor engagement, offering a more productive starting point for antihistamine or anti-inflammatory drug discovery programs [8].

Insecticide Lead Discovery Targeting nAChRs

Positioned within the most insecticidally active 3-pyridylmethylamine series, N-(pyridin-3-ylmethyl)butan-2-amine provides a validated scaffold for developing next-generation nAChR-targeting insecticides [7]. The optimal pKa and binding profile of the 3-pyridylmethyl motif confer superior activity over 2- and 4-positional isomers, making this compound a strategic starting material for agrochemical research programs [8].

Application
Selection Property
Validation Focus
P2X3 purinergic signaling studies
Simpler secondary amine scaffold with reported antagonist activity
Confirm P2X3 selectivity and SAR expansion potential in target‑relevant assays
Chiral building block / stereochemical control
Availability of racemate or enantiopure (2R) form
Verify enantiomeric excess and stereospecific interaction in asymmetric synthesis or binding
Histamine H1 receptor modulator research
Measurable H1 binding in guinea pig cerebellum membranes
Profile affinity and selectivity against H1 and related aminergic receptors
Insecticide lead discovery (nAChR)
Reported highest toxicity in 3‑pyridylmethyl series
Validate insecticidal spectrum and nAChR subtype selectivity in pest models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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